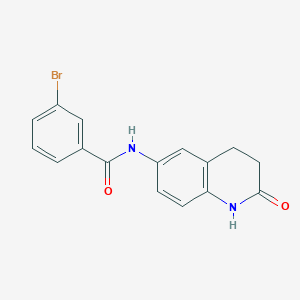

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 922000-14-4) is a heterocyclic organic compound featuring a benzamide moiety linked to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold substituted with a bromine atom at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bromine substituent and hydrogen-bonding capacity via the amide and ketone groups. The compound is commercially available with 90% purity and is primarily used in research settings .

Properties

IUPAC Name |

3-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBMSGXNOAEPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline derivative and the brominated benzamide.

Coupling Reaction: The quinoline derivative is reacted with the brominated benzamide under specific conditions to form the target compound. This reaction often requires the use of coupling agents and catalysts to facilitate the formation of the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the quinoline moiety.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. 3-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential to inhibit various bacterial strains and fungi. For instance, compounds with similar structures have shown effectiveness against resistant bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Studies suggest that this compound may possess anticancer activity. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary investigations have shown that 3-bromo derivatives can disrupt cancer cell proliferation through various mechanisms, including modulation of cell cycle regulators and apoptosis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been highlighted in several studies. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory diseases .

Building Block for Complex Molecules

In organic synthesis, 3-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a valuable building block for synthesizing more complex structures. Its ability to undergo various chemical reactions—such as oxidation and substitution—allows chemists to modify its structure for specific applications .

Ligand in Coordination Chemistry

This compound can act as a ligand in coordination chemistry due to its nitrogen atoms capable of coordinating with metal ions. This property is useful in developing new materials with unique electronic or catalytic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potent inhibition. |

| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines; mechanism linked to ROS generation and mitochondrial dysfunction. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro; suggests potential for treating rheumatoid arthritis. |

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocyclic Variations

The compound’s structural analogs differ in core scaffolds, substituents, or functional groups, leading to distinct chemical and pharmacological profiles. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations:

- Core Scaffold Differences: The tetrahydroquinolinone core in the target compound contrasts with quinazolinone derivatives (e.g., compounds in ), which lack the fused benzene ring’s partial saturation. This affects conformational flexibility and electronic properties.

- Thiazole- or oxazole-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may influence target binding specificity.

Physicochemical and Commercial Profiles

- Purity & Cost : The target compound (90% purity, $402–574/mg) is less pure than analogs like 2247635-24-9 (95% purity) , suggesting higher synthetic complexity or instability.

- Solubility : Bromine and amide groups in the target compound may reduce aqueous solubility compared to nitro- or polar heterocycle-containing analogs (e.g., oxazole derivatives ).

Table 2: Functional Group Impact on Properties

Biological Activity

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS Number: 922000-14-4) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is , with a molecular weight of 345.19 g/mol. The compound features a bromine atom attached to a tetrahydroquinoline moiety, which is linked to a benzamide group. This unique structure may contribute to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 922000-14-4 |

| Molecular Formula | C₁₆H₁₃BrN₂O₂ |

| Molecular Weight | 345.19 g/mol |

Anticancer Properties

Recent studies have indicated that compounds similar to 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance, a pharmacophore modeling study identified key structural features necessary for inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. The study revealed that certain derivatives of tetrahydroquinoline show promising activity against various cancer cell lines through HDAC inhibition .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that tetrahydroquinoline derivatives can modulate glutamate receptors, which play a critical role in neurodegenerative diseases. By acting on these receptors, the compound may help mitigate excitotoxicity and provide protective effects against neuronal damage .

In Vitro Studies

In vitro assays have demonstrated that 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits cytotoxic effects on various cancer cell lines. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : Approximately 15 µM

- Cell Line : HeLa (cervical cancer)

- IC50 : Approximately 10 µM

These results suggest that the compound has a dose-dependent effect on cell viability and may be effective in targeting specific cancer types.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to various biological targets. The results indicate strong interactions with HDAC enzymes and NMDA receptors, suggesting mechanisms through which the compound exerts its biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.